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molecular formula C15H12O3 B3194078 Benzyl 4-formylbenzoate CAS No. 78767-55-2

Benzyl 4-formylbenzoate

Cat. No. B3194078
M. Wt: 240.25 g/mol
InChI Key: JCYUVFOJNQNFQF-UHFFFAOYSA-N
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Patent
US07981874B2

Procedure details

4-Formyl-benzoic acid (2.0 g, 13.3 mmol) was made 0.2 M in 10:1 MeOH:Water and stirred. The stirring slurry was adjusted to pH=8 with 20% aq Cs2CO3. The resulting homogenous solution was stirred at ambient temperature for 20 mins then concentrated to dryness in vacuo. The residue was dried under high vacuum then treated with benzyl bromide (3.4 g, 20.0 mmol) 0.5 M in DMF. The slurry was stirred under nitrogen at ambient temperature for 18 hours. The reaction mixture was diluted with ½ saturated aqueous sodium bicarbonate and extracted with EtOAc. The organic layer was separated and again washed with ½ saturated aqueous sodium bicarbonate, then washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by MPLC (5-45% EtOAc in Hexanes) to afford the title compound: MS: cal'd 241 (MH+), exp 241 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[O:2].CO.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C=O)C.C(=O)(O)[O-].[Na+].O>[CH2:20]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting homogenous solution was stirred at ambient temperature for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum
STIRRING
Type
STIRRING
Details
The slurry was stirred under nitrogen at ambient temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
again washed with ½ saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC (5-45% EtOAc in Hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=CC=C(C=C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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